Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-methylthiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methyl or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidines depending on the reagents used.
Scientific Research Applications
Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD).
Medicine: Explored for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological processes in pathogens or cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 2-Methoxyethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Uniqueness
Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ester groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-6H-thieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-4-10-7(12)6-5(9(13)14-2)3-15-8(6)11-4/h3H2,1-2H3 |
InChI Key |
AUOPCNILUPEHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=C(CSC2=N1)C(=O)OC |
Origin of Product |
United States |
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